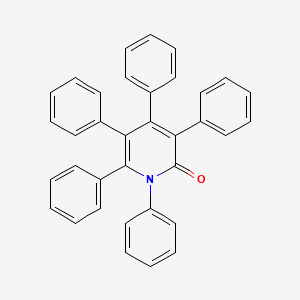
2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- is a complex organic compound characterized by a pyridinone core substituted with five phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and advanced purification techniques to maintain the quality of the compound.
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes.
類似化合物との比較
Similar Compounds
- 1,2,3,4,5-Pentaphenyl-1,2-dihydropentalene
- 1,2,3,4,5-Pentaphenyl-pentane-1,5-dione
- 1,1,4,4,4-Pentaphenyl-2-butynylbenzene
Uniqueness
2(1H)-Pyridinone, 1,3,4,5,6-pentaphenyl- is unique due to its specific substitution pattern and the presence of the pyridinone core. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
62557-81-7 |
|---|---|
分子式 |
C35H25NO |
分子量 |
475.6 g/mol |
IUPAC名 |
1,3,4,5,6-pentakis-phenylpyridin-2-one |
InChI |
InChI=1S/C35H25NO/c37-35-33(28-20-10-3-11-21-28)31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)36(35)30-24-14-5-15-25-30/h1-25H |
InChIキー |
XWJNIQNNTRLXHM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(E)-Methyldiazenyl]ethyl}butan-1-amine](/img/structure/B14517176.png)
![5-[Bis(2-fluoroethyl)amino]-6-methoxypyrimidin-2(1H)-one](/img/structure/B14517177.png)

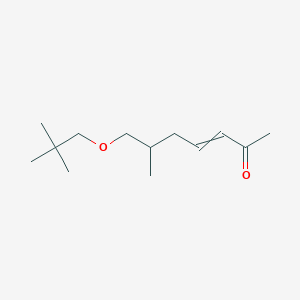
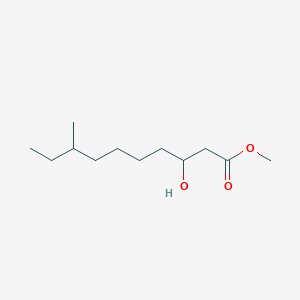

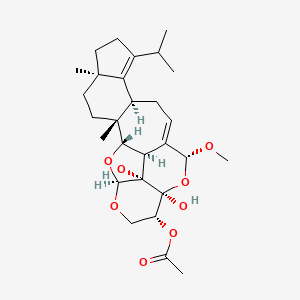
(3,3,3-trifluoropropyl)silane](/img/structure/B14517215.png)
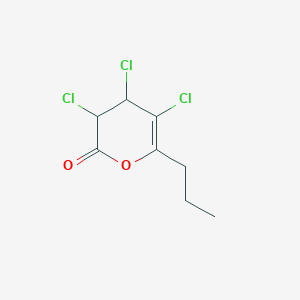
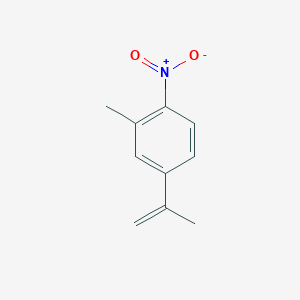
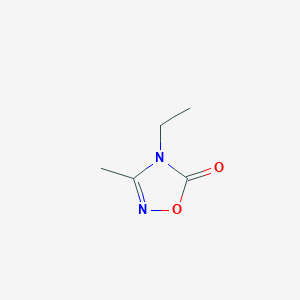
![2-[(4,5-Dihydro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14517238.png)
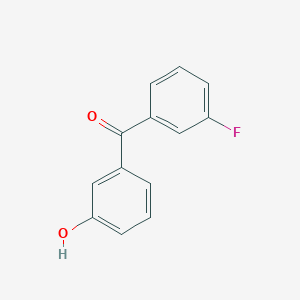
![4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B14517248.png)
